molecular formula C10H18F2N2O2 B2945605 tert-butyl (3R)-3-amino-4,4-difluoropiperidine-1-carboxylate CAS No. 2091351-96-9

tert-butyl (3R)-3-amino-4,4-difluoropiperidine-1-carboxylate

Cat. No.: B2945605
CAS No.: 2091351-96-9
M. Wt: 236.263
InChI Key: QQCPPJQFZYGBHZ-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl (3R)-3-amino-4,4-difluoropiperidine-1-carboxylate: is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a tert-butyl group, an amino group, and two fluorine atoms attached to the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3R)-3-amino-4,4-difluoropiperidine-1-carboxylate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of Fluorine Atoms: The fluorine atoms are introduced through fluorination reactions using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Amination: The amino group is introduced through nucleophilic substitution reactions using amines.

    tert-Butyl Protection: The tert-butyl group is introduced using tert-butyl chloroformate under basic conditions.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into the compound, providing a more sustainable and scalable approach .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carboxylate group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms or the amino group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).

    Substitution: Reagents such as sodium azide or alkyl halides.

Major Products

The major products formed from these reactions include various substituted piperidine derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl (3R)-3-amino-4,4-difluoropiperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique reactivity patterns make it valuable in the development of new synthetic methodologies .

Biology

In biological research, this compound can be used as a probe to study enzyme-substrate interactions and protein-ligand binding. Its fluorinated structure allows for the use of fluorine-19 nuclear magnetic resonance (NMR) spectroscopy to investigate molecular interactions .

Medicine

In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the design of new drugs. Its structural features may contribute to the development of novel therapeutic agents targeting specific biological pathways .

Industry

In the industrial sector, this compound can be utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the development of advanced materials and chemical processes .

Mechanism of Action

The mechanism of action of tert-butyl (3R)-3-amino-4,4-difluoropiperidine-1-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorine atoms can participate in electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl (3R)-3-amino-4-fluoropiperidine-1-carboxylate: Similar structure but with only one fluorine atom.

    tert-Butyl (3R)-3-amino-4,4-dichloropiperidine-1-carboxylate: Similar structure but with chlorine atoms instead of fluorine.

    tert-Butyl (3R)-3-amino-4,4-dimethylpiperidine-1-carboxylate: Similar structure but with methyl groups instead of fluorine.

Uniqueness

The presence of two fluorine atoms in tert-butyl (3R)-3-amino-4,4-difluoropiperidine-1-carboxylate imparts unique electronic properties, making it distinct from its analogs. These fluorine atoms can enhance the compound’s stability and reactivity, providing advantages in various applications .

Properties

IUPAC Name

tert-butyl (3R)-3-amino-4,4-difluoropiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18F2N2O2/c1-9(2,3)16-8(15)14-5-4-10(11,12)7(13)6-14/h7H,4-6,13H2,1-3H3/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQCPPJQFZYGBHZ-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)N)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC([C@@H](C1)N)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.